Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate
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Overview
Description
Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate is a chemical compound with the molecular formula C12H18F3NO3 and a molecular weight of 281.27 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group attached to a cyclohexyl ring, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexanone derivative under controlled conditions. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced microreactor systems to ensure precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying enzyme inhibition and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (tetrahydro-2-oxo-3-furanyl)carbamate: A furan derivative used in chemical synthesis.
Tert-butyl (3-bromo-4-oxocyclohexyl)carbamate: Another cyclohexyl derivative with similar applications.
Uniqueness
Tert-butyl [3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic processes .
Properties
Molecular Formula |
C12H18F3NO3 |
---|---|
Molecular Weight |
281.27 g/mol |
IUPAC Name |
tert-butyl N-[3-oxo-5-(trifluoromethyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C12H18F3NO3/c1-11(2,3)19-10(18)16-8-4-7(12(13,14)15)5-9(17)6-8/h7-8H,4-6H2,1-3H3,(H,16,18) |
InChI Key |
GARZHJBCWPWSLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC(=O)C1)C(F)(F)F |
Origin of Product |
United States |
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